molecular formula C9H7ClN2O5 B1422508 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid CAS No. 1269152-39-7

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Cat. No.: B1422508
CAS No.: 1269152-39-7
M. Wt: 258.61 g/mol
InChI Key: DDSUIEKXBYCNFR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is an organic compound with the molecular formula C9H7ClN2O5 and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a formamido group and an acetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid typically involves the reaction of 2-chloro-6-nitroaniline with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The formamido group can be hydrolyzed to form the corresponding amine and carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed:

Scientific Research Applications

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the phenyl ring can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

  • 2-[(2-Chloro-4-nitrophenyl)formamido]acetic acid
  • 2-[(2-Bromo-6-nitrophenyl)formamido]acetic acid
  • 2-[(2-Chloro-6-methylphenyl)formamido]acetic acid

Comparison: 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2-[(2-chloro-6-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5/c10-5-2-1-3-6(12(16)17)8(5)9(15)11-4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUIEKXBYCNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286824
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-39-7
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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